molecular formula C11H15NO B8710525 (2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol

Cat. No.: B8710525
M. Wt: 177.24 g/mol
InChI Key: LOGYTEFZVIKPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)methanol

InChI

InChI=1S/C11H15NO/c1-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-3,6,13H,4-5,7-8H2,1H3

InChI Key

LOGYTEFZVIKPCA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of TMSCHN2 (2 M in hexanes, 36.0 mL, 72.0 mmol) is added to a stirred room temperature solution of acid 10-33 (9.99 g, 36.02 mmol) in a 1:1 mixture of PhMe/MeOH (134 mL). After 1.5 h, the mixture is quenched with glacial AcOH (10 mL) and stirred for an additional 5 min. The solvents are removed in vacuo to provide the crude ester as a solid upon standing. The intermediate ester (15.2 g, 52.1 mmol) is dissolved in THF (200 mL) and treated with LAH powder (4.95 g, 130 mmol). The resulting slurry is heated to 65° C. for 3 h, then cooled to room temperature and slowly quenched with water (3.6 mL). The mixture is then treated with 2 N NaOH (3.6 mL), followed by additional water (10.8 mL). The resulting slurry is stirred for 1 h, then filtered to remove solids. The filtrate is dried over Na2SO4, filtered again, and concentrated in vacuo to provide the desired product. The solids initially collected by filtration are resuspended in acetone and vigorously stirred overnight at room temperature. The slurry is refiltered, and the remaining acetone is combined with the initially collected product. Concentration of the combined organic filtrates provides the desired intermediate 10-34 (7.50 g).
Quantity
36 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid 10-33
Quantity
9.99 g
Type
reactant
Reaction Step One
Name
PhMe MeOH
Quantity
134 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
15.2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.95 g
Type
reactant
Reaction Step Four

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